Temelastine

Descripción general

Descripción

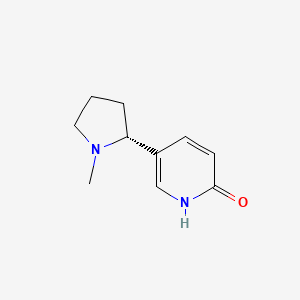

Temelastine, also known as sk&f 93944 or SK and F-93944, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Temelastine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, temelastine is involved in the temelastine H1-antihistamine action pathway.

Aplicaciones Científicas De Investigación

Pharmacodynamics and Efficacy

Temelastine is recognized for its selective and competitive antagonism of histamine H1-receptors. Studies highlight its efficacy in inhibiting the wheal and flare response to intradermal histamine, indicating its potential as an antihistaminic agent. Notably, Temelastine demonstrates a dose-dependent reduction in cutaneous histamine wheals, showcasing its significant antihistaminic effects without central nervous system penetration. These findings suggest its adequacy in controlling allergic symptoms through daily or twice-daily dosing F. Alexander et al., 1986 L. Shall, R. Marks, 1987.

Pharmacokinetics

Research on Temelastine's pharmacokinetics indicates that it does not significantly affect the pharmacokinetics of other drugs, such as theophylline. This characteristic is crucial, especially in patients requiring concurrent medications, demonstrating Temelastine's compatibility and safety in multi-drug regimens B. Charles et al., 1987.

Interactions and Performance

Clinical trials comparing Temelastine with other drugs, such as diphenhydramine, in terms of their impact on human performance and interactions with drugs like diazepam, highlight its relatively favorable profile. Temelastine does not markedly influence various objective and subjective performance tests, indicating its suitability as an H1-antihistamine for treating allergic disorders without significantly impairing cognitive and motor functions. Such insights are vital for understanding the drug's impact on daily activities and overall patient quality of life M. Mattila et al., 1986 M. Mattila, K. Konno, 2004.

Propiedades

Número CAS |

86181-42-2 |

|---|---|

Nombre del producto |

Temelastine |

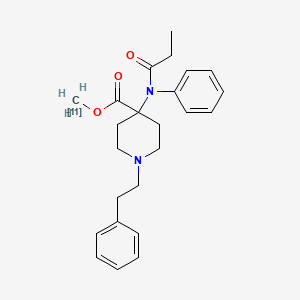

Fórmula molecular |

C21H24BrN5O |

Peso molecular |

442.4 g/mol |

Nombre IUPAC |

2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28) |

Clave InChI |

OGEAASSLWZDQBM-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |

SMILES canónico |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |

Otros números CAS |

86181-42-2 |

Sinónimos |

SK and F 93944 SK and F-93944 SKF 93944 temelastine |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

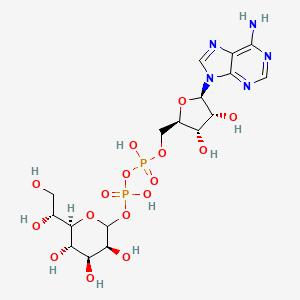

![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)

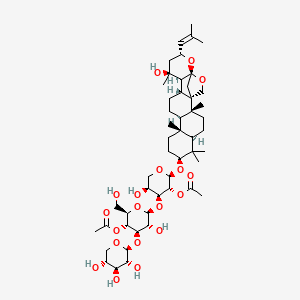

![(3R,4aR,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1202774.png)

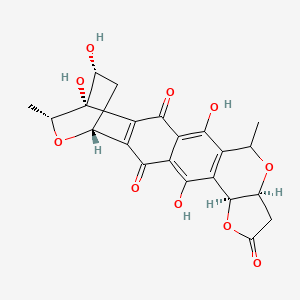

![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)